5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound belonging to the quinazoline derivatives. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal and pharmaceutical chemistry . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a promising candidate for various scientific research applications.
Scientific Research Applications
5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption can lead to cell cycle arrest and apoptosis, significantly inhibiting the growth of certain cell lines .
Result of Action
The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound can effectively inhibit cell growth and induce apoptosis in these cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline are not fully explored yet. Similar triazoloquinazoline derivatives have been found to interact with a variety of enzymes and receptors . For instance, some derivatives have shown inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . They have been found to inhibit the growth of cells and induce apoptosis .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2/cyclin A2, suggesting that they might exert their effects by interfering with cell cycle progression .
Preparation Methods
The synthesis of 5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.
Introduction of the Fluorobenzylthio Group: This step involves the substitution reaction where the fluorobenzylthio group is introduced to the core structure.
Nitration: The final step involves the nitration of the compound to introduce the nitrophenyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including :
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield amine derivatives .
Comparison with Similar Compounds
Similar compounds to 5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline include other quinazoline derivatives, such as :
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Pyrazolo[3,4-d]pyrimidine: Studied for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anticancer properties.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-3-7-16(25)8-4-14)29-23(18)27-22(28-29)15-5-9-17(10-6-15)30(31)32/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRGUBZIYJGUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.